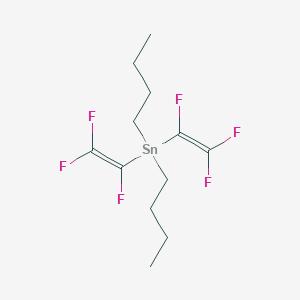
Stannane, dibutylbis(trifluoroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, dibutylbis(trifluoroethenyl)- is a chemical compound with the molecular formula C12H18F6Sn. It is a type of organotin compound, which means it contains tin (Sn) bonded to carbon © atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, dibutylbis(trifluoroethenyl)- typically involves the reaction of dibutyltin dichloride with trifluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Stannane, dibutylbis(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The industrial production methods also incorporate purification steps, such as distillation or recrystallization, to remove impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, dibutylbis(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states or to elemental tin.
Substitution: The trifluoroethenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Applications De Recherche Scientifique
Stannane, dibutylbis(trifluoroethenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Stannane, dibutylbis(trifluoroethenyl)- involves its interaction with molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The trifluoroethenyl groups play a crucial role in stabilizing the intermediate species and enhancing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of Stannane, dibutylbis(trifluoroethenyl)-.
Tributyltin chloride: Another organotin compound with different functional groups.
Tetraethyltin: An organotin compound with ethyl groups instead of trifluoroethenyl groups.
Uniqueness
Stannane, dibutylbis(trifluoroethenyl)- is unique due to the presence of trifluoroethenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various applications compared to other organotin compounds .
Propriétés
Numéro CAS |
2127-90-4 |
|---|---|
Formule moléculaire |
C12H18F6Sn |
Poids moléculaire |
394.97 g/mol |
Nom IUPAC |
dibutyl-bis(1,2,2-trifluoroethenyl)stannane |
InChI |
InChI=1S/2C4H9.2C2F3.Sn/c2*1-3-4-2;2*3-1-2(4)5;/h2*1,3-4H2,2H3;;; |
Clé InChI |
KKNZHNVLODZHLS-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(C(=C(F)F)F)C(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





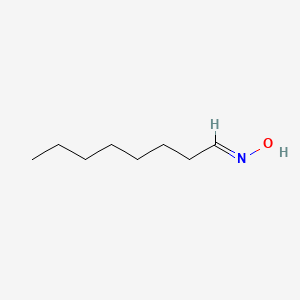
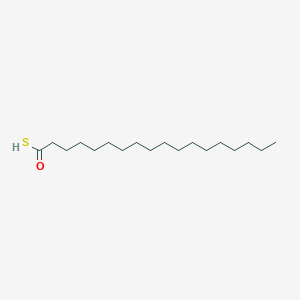

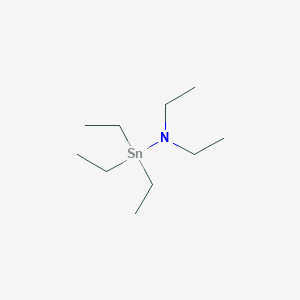
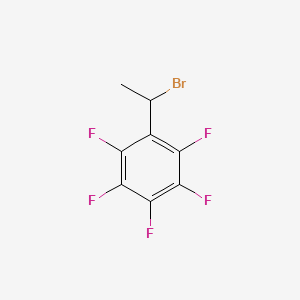
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

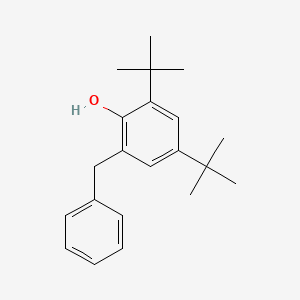
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

